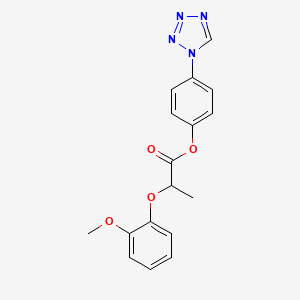
4-(1H-tetrazol-1-yl)phenyl 2-(2-methoxyphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE is a compound that features a tetrazole ring and a methoxyphenoxy group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives can be approached through eco-friendly methods, such as using water as a solvent and moderate reaction conditions. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can produce tetrazole derivatives in good yields.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of powerful diazotizing reagents like FSO2N3, which enables the facile synthesis of tetrazoles under mild conditions . This method is advantageous due to its high efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE undergoes various types of reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines.
Substitution: Tetrazoles can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and diazotizing agents like FSO2N3 . Reaction conditions typically involve moderate temperatures and the use of solvents like water or acetonitrile.
Major Products
The major products formed from these reactions include various tetrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize negative charges by delocalization, making it an effective ligand for binding to metal ions and other molecular targets . This interaction can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-TRIAZOLE: Another five-membered nitrogen-containing ring with similar stability and reactivity.
BENZOTRIAZOLE: A compound with a triazole ring fused to a benzene ring, known for its corrosion inhibition properties.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-METHOXYPHENOXY)PROPANOATE is unique due to its combination of a tetrazole ring and a methoxyphenoxy group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C17H16N4O4 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(2-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C17H16N4O4/c1-12(24-16-6-4-3-5-15(16)23-2)17(22)25-14-9-7-13(8-10-14)21-11-18-19-20-21/h3-12H,1-2H3 |
InChI Key |
PGCCDYOOLVEMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















